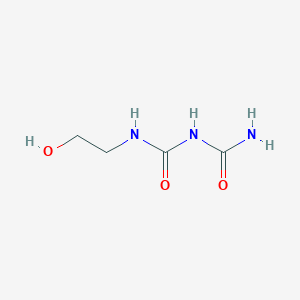
N-(2-Hydroxyethyl)-2-imidodicarbonic diamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(2-Hydroxyethyl)-2-imidodicarbonic diamide is a chemical compound that has garnered interest in various scientific fields due to its unique structure and properties. This compound is characterized by the presence of an imidodicarbonic diamide core with a hydroxyethyl substituent, which imparts specific chemical and physical properties.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-Hydroxyethyl)-2-imidodicarbonic diamide typically involves the reaction of imidodicarbonic diamide with 2-hydroxyethylamine under controlled conditions. The reaction is usually carried out in a solvent such as ethanol or methanol, with the temperature maintained between 50-70°C to ensure optimal yield. The reaction mixture is then purified using techniques such as recrystallization or chromatography to obtain the desired product .
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow reactors to enhance efficiency and yield. The use of catalysts such as zinc-doped calcium oxide can further improve the reaction rate and selectivity . The final product is typically subjected to rigorous quality control measures to ensure purity and consistency.
Análisis De Reacciones Químicas
Types of Reactions
N-(2-Hydroxyethyl)-2-imidodicarbonic diamide undergoes various chemical reactions, including:
Oxidation: The hydroxyethyl group can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: The imidodicarbonic diamide core can be reduced to form amines or other nitrogen-containing compounds.
Substitution: The hydroxyethyl group can be substituted with other functional groups such as halides or alkyl groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents such as lithium aluminum hydride for reduction, and halogenating agents like thionyl chloride for substitution reactions. The reactions are typically carried out under controlled temperatures and pressures to ensure high selectivity and yield .
Major Products Formed
The major products formed from these reactions include various derivatives of this compound, such as aldehydes, carboxylic acids, amines, and halogenated compounds.
Aplicaciones Científicas De Investigación
N-(2-Hydroxyethyl)-2-imidodicarbonic diamide has a wide range of applications in scientific research:
Mecanismo De Acción
The mechanism of action of N-(2-Hydroxyethyl)-2-imidodicarbonic diamide involves its interaction with specific molecular targets and pathways. The hydroxyethyl group can form hydrogen bonds with biological molecules, enhancing its binding affinity and specificity. The imidodicarbonic diamide core can interact with enzymes and receptors, modulating their activity and leading to various biological effects . The exact molecular targets and pathways involved are still under investigation, with ongoing research aimed at elucidating these mechanisms .
Comparación Con Compuestos Similares
N-(2-Hydroxyethyl)-2-imidodicarbonic diamide can be compared with other similar compounds, such as:
N,N,N’,N’-Tetrakis(2-hydroxyethyl)ethylenediamine: This compound has multiple hydroxyethyl groups, which can enhance its solubility and reactivity.
Methyldiethanolamine: Known for its use in gas treating, this compound has similar hydroxyethyl groups but differs in its core structure and applications.
N-(2-Hydroxyethyl)aniline: This compound is used in the synthesis of polymers and has distinct electrical properties compared to this compound.
The uniqueness of this compound lies in its specific combination of functional groups and core structure, which imparts unique chemical and biological properties.
Propiedades
Número CAS |
86147-06-0 |
|---|---|
Fórmula molecular |
C4H9N3O3 |
Peso molecular |
147.13 g/mol |
Nombre IUPAC |
1-carbamoyl-3-(2-hydroxyethyl)urea |
InChI |
InChI=1S/C4H9N3O3/c5-3(9)7-4(10)6-1-2-8/h8H,1-2H2,(H4,5,6,7,9,10) |
Clave InChI |
WTLONVBIHKMSHB-UHFFFAOYSA-N |
SMILES canónico |
C(CO)NC(=O)NC(=O)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


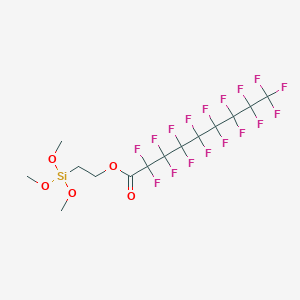
methanolate](/img/structure/B14423441.png)


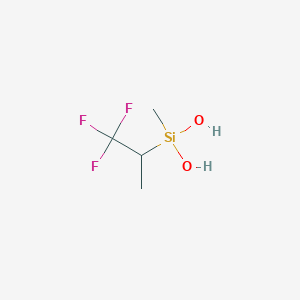




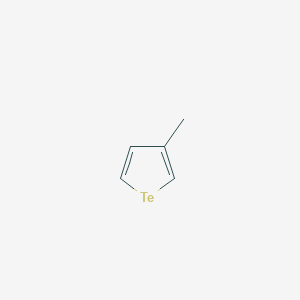
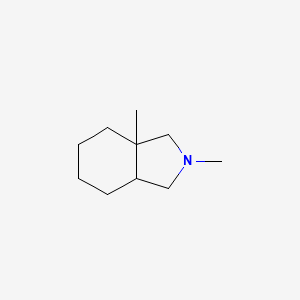
![2-Oxa-1,5-diazaspiro[5.5]undecan-4-one](/img/structure/B14423518.png)
![(5R)-2-(Hexa-2,4-diyn-1-ylidene)-1,6-dioxaspiro[4.5]dec-3-ene](/img/structure/B14423527.png)
![1-Fluoro-4-iodobicyclo[2.2.1]heptane](/img/structure/B14423529.png)
